4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate
CAS No.:
Cat. No.: VC13526950
Molecular Formula: C8H17Cl2N3O
Molecular Weight: 242.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17Cl2N3O |
|---|---|
| Molecular Weight | 242.14 g/mol |
| IUPAC Name | 4-(1H-pyrazol-5-yl)piperidine;hydrate;dihydrochloride |
| Standard InChI | InChI=1S/C8H13N3.2ClH.H2O/c1-4-9-5-2-7(1)8-3-6-10-11-8;;;/h3,6-7,9H,1-2,4-5H2,(H,10,11);2*1H;1H2 |
| Standard InChI Key | IACSYRJJZARJNC-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C2=CC=NN2.O.Cl.Cl |
| Canonical SMILES | C1CNCCC1C2=CC=NN2.O.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name is 4-(1H-pyrazol-5-yl)piperidine hydrate dihydrochloride, with the SMILES notation C1CNCCC1C2=CC=NN2.O.Cl.Cl . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇Cl₂N₃O |
| Molecular Weight | 242.14 g/mol |
| Parent Compound (CID) | 21193114 |
| Synonyms | MFCD22666488; BS-38862 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 5 |
The dihydrochloride hydrate form improves aqueous solubility, making it suitable for in vitro assays .
Structural Analysis
The piperidine ring adopts a chair conformation, while the pyrazole group at the 4-position introduces planar rigidity. X-ray crystallography of analogous compounds reveals intermolecular hydrogen bonding between the pyrazole N–H and chloride ions, stabilizing the crystal lattice . The hydrate component further enhances stability via water-mediated hydrogen bonding networks.
Synthesis and Derivative Development
Synthetic Routes
While no direct synthesis protocol for 4-(1H-pyrazol-3-yl)piperidine dihydrochloride hydrate is published, related pyrazole-piperidine hybrids are synthesized via:
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Mannich Base Cyclization: Reacting styryl ketonic Mannich bases with hydrazines yields pyrazoline intermediates, which are functionalized with piperidine groups under acidic conditions .
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Nucleophilic Substitution: 4-Chloropiperidine derivatives react with pyrazole nucleophiles in polar aprotic solvents (e.g., DMF) at 80–100°C .
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Transamination: Quaternary ammonium salts of piperidine derivatives undergo transamination with aryl amines to introduce pyrazole moieties .
For example, 5-(p-anisyl)-3-[β-(morpholin-4-yl)ethyl]-1-phenyl-2-pyrazoline hydrochloride (a structural analog) is synthesized in 87% yield via cyclization of hydrazones derived from styryl keto bases .
Derivative Optimization
Modifying the pyrazole’s substituents (e.g., introducing electron-withdrawing groups at N1) enhances metabolic stability. For instance, replacing morpholine with piperazine in analogous compounds improves oral bioavailability by reducing first-pass metabolism .
Pharmacological and Toxicological Considerations
Toxicity Data
Limited toxicity data exist for this compound. Related pyrazolines show LD₅₀ values >500 mg/kg in mice, with no hepatotoxicity at therapeutic doses .
Future Research Directions
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Structure-Activity Relationships: Systematic substitution at the pyrazole 1-position and piperidine nitrogen.
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Formulation Studies: Development of liposomal formulations to enhance blood-brain barrier penetration.
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Target Identification: Proteomic screening to identify off-target interactions.
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